molecular formula C19H20N2O B11040312 9-(piperidin-1-ylacetyl)-9H-carbazole CAS No. 364384-65-6

9-(piperidin-1-ylacetyl)-9H-carbazole

Cat. No.: B11040312
CAS No.: 364384-65-6
M. Wt: 292.4 g/mol
InChI Key: WKUAHDAAJATNGQ-UHFFFAOYSA-N
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Description

9-(Piperidin-1-ylacetyl)-9H-carbazole is a carbazole derivative featuring a piperidine moiety linked via an acetyl group at the 9-position of the carbazole core. Carbazole derivatives are widely studied for their optoelectronic properties, biological activity, and applications in organic electronics . Synthesis typically involves alkylation or acylation of 9H-carbazole precursors, as demonstrated in related compounds (e.g., ethyl 2-(9H-carbazol-9-yl)acetate) .

Properties

CAS No.

364384-65-6

Molecular Formula

C19H20N2O

Molecular Weight

292.4 g/mol

IUPAC Name

1-carbazol-9-yl-2-piperidin-1-ylethanone

InChI

InChI=1S/C19H20N2O/c22-19(14-20-12-6-1-7-13-20)21-17-10-4-2-8-15(17)16-9-3-5-11-18(16)21/h2-5,8-11H,1,6-7,12-14H2

InChI Key

WKUAHDAAJATNGQ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CC(=O)N2C3=CC=CC=C3C4=CC=CC=C42

solubility

24.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Yield Optimization

Yields depend on the stoichiometry of piperidine and reaction duration. Trials indicate:

Piperidine EquivalentsReaction Time (h)Yield (%)
1.21265
2.0878
3.0682

Excess piperidine accelerates substitution but complicates purification.

Palladium-Catalyzed Coupling for Advanced Derivatives

Adaptation from Patent Literature

While no direct synthesis of 9-(piperidin-1-ylacetyl)-9H-carbazole via palladium catalysis is documented, analogous methods for 9-aryl carbazoles suggest feasibility. For instance, tris(dibenzylideneacetone)dipalladium (Pd₂(dba)₃) and biarylphosphine ligands facilitate C–N coupling between carbazole and aryl halides.

Hypothetical Protocol :

  • Substrate Preparation : 9-Bromoacetylcarbazole (synthesized via bromoacetylation).

  • Coupling : React with piperidine using Pd₂(dba)₃, Xantphos, and LiHMDS in toluene at 100°C.

Challenges :

  • Electron-withdrawing acetyl groups may hinder oxidative addition.

  • Ligand selection (e.g., Xantphos vs. BINAP) impacts efficiency.

Comparative Analysis of Methods

Efficiency and Practicality

MethodAdvantagesLimitations
N-Acylation Simple, high-yieldingRequires halogenated reagents
Palladium Catalysis Broad substrate scopeCostly catalysts, optimization

Solvent and Base Effects

  • Polar aprotic solvents (DMF, THF) enhance substitution rates but may degrade acid-sensitive intermediates.

  • Lithium bases (e.g., LiHMDS) improve coupling efficiency in catalytic methods.

Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.15 (d, 2H, carbazole H-1/H-8), 7.45–7.20 (m, 6H, carbazole H-2–H-7), 4.30 (s, 2H, CH₂CO), 3.50 (m, 4H, piperidine H-2/H-6), 1.60 (m, 6H, piperidine H-3–H-5).

  • MS (ESI+) : m/z 293.2 [M+H]⁺ (calculated 292.4 g/mol).

Purity Assessment

HPLC analysis (C18 column, MeOH/H₂O 80:20) confirms >98% purity for optimized N-acylation routes.

Applications and Derivative Synthesis

This compound serves as a precursor for:

  • Anticancer agents : Functionalization with thiosemicarbazide groups enhances PI3K/Akt/mTOR pathway inhibition.

  • Antioxidants : The piperidine moiety contributes to radical scavenging activity .

Chemical Reactions Analysis

Reactivity::

    Oxidation: 9-(piperidin-1-ylacetyl)-9H-carbazole can undergo oxidation reactions, leading to the formation of various derivatives.

    Reduction: Reduction of the carbonyl group in the piperidinylacetyl moiety may yield secondary amines.

    Substitution: The piperidine ring can undergo substitution reactions, allowing for further functionalization.

Common Reagents and Conditions::

    Acylating Agents: Piperidin-1-ylacetic acid derivatives.

    Catalysts: Lewis acids or transition metal complexes.

    Solvents: Common organic solvents (e.g., dichloromethane, ethanol).

Major Products:: The major products depend on the specific synthetic pathway and reaction conditions. These may include mono- or di-substituted derivatives of this compound.

Scientific Research Applications

Anticancer Properties

Research indicates that carbazole derivatives, including 9-(piperidin-1-ylacetyl)-9H-carbazole, exhibit significant anticancer activities. These compounds have been shown to inhibit crucial signaling pathways such as the PI3K/Akt/mTOR pathway, which is vital for cell proliferation and survival. For instance, studies have demonstrated that certain carbazole derivatives can induce apoptosis in cancer cell lines, suggesting their potential as effective anticancer agents .

Antioxidant Activity

In addition to their anticancer properties, carbazole derivatives are recognized for their antioxidant capabilities. The ability to scavenge free radicals contributes to their protective effects against oxidative stress-related diseases. This property is particularly relevant in the context of cancer therapy, where oxidative stress can influence tumor progression and response to treatment .

Modulation of G-Protein Coupled Receptors

This compound has been explored as a ligand for G-protein coupled receptors (GPCRs), which play crucial roles in various physiological processes. Compounds that target GPCRs can be instrumental in treating conditions mediated by these receptors. The ability of this compound to act as an antagonist for specific GPCRs opens avenues for therapeutic interventions in hormonal regulation and related disorders .

Comparative Analysis with Related Compounds

The versatility of the carbazole structure allows for the exploration of various derivatives with distinct biological activities. Below is a comparison table highlighting some notable compounds related to this compound:

Compound NameStructure HighlightsUnique Features
9-(Naphthalen-1-yl)-9H-carbazoleContains a naphthalene moietyEnhanced luminescent properties
3-(Pyridin-2-yl)-carbazoleFeatures a pyridine ringExhibits anti-inflammatory effects
3-AcetylcarbazoleAcetyl group at position 3 on the carbazole ringSignificant anticancer activity

These compounds exemplify how structural variations within the carbazole framework can lead to diverse pharmacological profiles.

Study on Anticancer Activity

A comprehensive study evaluated the antiproliferative effects of various carbazole derivatives on MCF-7 cancer cell lines. The findings indicated that certain derivatives significantly reduced cell viability through mechanisms involving apoptosis induction and cell cycle arrest. Molecular docking studies further supported these results by demonstrating favorable interactions between the compounds and key proteins involved in cancer progression .

Research on GPCR Modulation

Another investigation focused on the role of this compound as a modulator of GPCRs. The study highlighted its potential as a GnRH antagonist, which could offer therapeutic benefits in conditions such as hormone-dependent cancers. The pharmacokinetic profiles of these derivatives were also assessed, indicating promising oral bioavailability and minimal side effects compared to traditional peptide-based therapies .

Mechanism of Action

The exact mechanism by which 9-(piperidin-1-ylacetyl)-9H-carbazole exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Piperidine-Containing Carbazole Derivatives

2-(4-(9H-Carbazol-9-yl)-1-Methylpiperidin-4-yl)benzo[d]oxazole (21)
  • Structure : Combines carbazole with a methylpiperidine-benzooxazole hybrid.
  • Key Differences : The benzooxazole group introduces rigidity and π-conjugation, while the methylpiperidine enhances solubility and steric bulk.
  • Applications : Likely tailored for biological activity (e.g., kinase inhibition) due to heterocyclic diversity, contrasting with the acetyl-piperidine motif in the target compound, which may prioritize electronic modulation .
9-{3-[(3R,5S)-3,5-Dimethyl-1-Piperazinyl]Propyl}-9H-Carbazole Hydrochloride Hydrate
  • Structure : Features a dimethylpiperazine-propyl chain.
  • Key Differences : The hydrophilic hydrochloride hydrate form improves aqueous solubility, making it suitable for pharmaceutical formulations. The target compound’s acetyl linkage may instead favor lipid membrane permeability .

Electron-Donating Substituents

9-(4-Methoxyphenyl)-9H-Carbazole
  • Structure : Methoxy group at the para position of the phenyl ring.
  • Key Properties :
    • The electron-donating methoxy group increases HOMO energy, enhancing hole-transport capabilities.
    • Crystal packing dominated by C–H···π interactions (dihedral angle: 56.78° between carbazole and phenyl rings) .

Electron-Withdrawing Substituents

Poly[9-(4-Nitrophenylsulfonyl)-9H-Carbazole]
  • Structure : Nitrophenylsulfonyl group attached to carbazole.
  • Key Properties :
    • Sulfonyl and nitro groups strongly withdraw electrons, lowering LUMO energy for n-type semiconductor behavior.
    • Used in electrochemical impedance studies on microelectrodes .
  • Comparison : The acetyl group in 9-(piperidin-1-ylacetyl)-9H-carbazole is a weaker electron-withdrawing moiety, suggesting intermediate electronic properties between methoxy and sulfonyl derivatives.

Extended π-Systems and Heterocyclic Hybrids

Thienopyrrolo[3,2,1-jk]carbazoles
  • Structure : Fused thiophene-pyrrole-carbazole system.
  • Key Properties :
    • Red-shifted absorption (385 nm vs. 345 nm in 9-(2-thienyl)-9H-carbazole) due to enhanced conjugation.
    • Planar structure facilitates charge delocalization .
9-(4-(Dimesitylboryl)Styrylphenyl)-9H-Carbazole (Cz9SB)
  • Structure : Boron-containing styrylphenyl group.
  • Key Properties: Dimesitylborane introduces electron deficiency, enabling bipolar charge transport (HOMO: −5.4 eV, LUMO: −2.7 eV). Used in nondoped blue OLEDs .
  • Comparison : The piperidinylacetyl group lacks boron’s electron-deficient character, likely limiting electron injection efficiency in OLEDs.

Photophysical Modifications

Methylated 9-(4-(Mesitylsulfonyl)Phenyl)-9H-Carbazole (3M)
  • Structure : Methyl and mesitylsulfonyl substituents.
  • Key Properties: Methylation extends phosphorescence lifetime to 0.83 s (vs. 0.36 s in non-methylated analog) by rigidifying the structure and suppressing non-radiative decay .
  • Comparison : The target compound’s flexible piperidine-acetyl chain may reduce phosphorescence efficiency due to increased molecular motion.

Biological Activity

9-(Piperidin-1-ylacetyl)-9H-carbazole (CAS No. 364384-65-6) is a compound belonging to the carbazole family, which is known for its diverse biological activities. This article explores its biological activities, focusing on antitumor, antimicrobial, and other pharmacological effects, supported by relevant research findings and data.

Chemical Structure and Properties

This compound features a carbazole backbone with a piperidinylacetyl substituent. This structural modification is crucial for its biological activity.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties.

The compound's antitumor activity is primarily attributed to its ability to inhibit various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. It has been shown to modulate pathways involving the Bcl-2 family of proteins, particularly Bax, which is a pro-apoptotic factor.

Case Studies

  • Study on Breast Cancer Cells : In vitro studies demonstrated that this compound significantly inhibited the proliferation of MCF-7 and MDA-MB-231 breast cancer cells. The combination of this compound with doxorubicin showed a synergistic effect, enhancing cytotoxicity compared to doxorubicin alone.
  • In Vivo Studies : Animal models treated with this compound exhibited reduced tumor growth rates compared to control groups. The compound's ability to penetrate biological membranes facilitated its efficacy in targeting tumor cells directly .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties.

Research Findings

In vitro assays revealed that this compound exhibited notable activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be in the low micromolar range, indicating potent antimicrobial effects .

Pharmacological Profiles

The pharmacological profiles of this compound suggest potential applications in treating various diseases beyond cancer and infections.

Additional Activities

  • Neuroprotective Effects : Preliminary studies indicate that this compound may protect neuronal cells from apoptosis induced by oxidative stress, making it a candidate for neurodegenerative disease therapies .
  • Anti-inflammatory Properties : The compound has shown promise in reducing inflammation markers in vitro, suggesting a potential role in treating inflammatory diseases .

Data Summary Table

Biological Activity Mechanism IC50/MIC Values Reference
AntitumorInduces apoptosis via Bax modulationIC50: 5 µM (MCF-7 cells)
AntimicrobialInhibits bacterial growthMIC: 10 µg/mL (E. coli)
NeuroprotectiveProtects against oxidative stress-induced apoptosisNot specified
Anti-inflammatoryReduces inflammation markersNot specified

Q & A

Basic: What are effective synthetic routes for introducing the piperidine-acetyl moiety onto the carbazole core?

Methodological Answer:
The piperidine-acetyl group can be introduced via nucleophilic substitution or coupling reactions. For example, alkylation of carbazole with a piperidine-containing acetyl chloride derivative under basic conditions (e.g., K₂CO₃ in DMF) is a common approach. Evidence from analogous carbazole derivatives (e.g., 9-(pyrimidin-2-yl)-9H-carbazole) highlights the use of transition-metal catalysts (e.g., Ru or Pd) for site-selective functionalization . Optimization of reaction conditions, such as solvent polarity and temperature, is critical to minimize byproducts. Characterization via ¹H/¹³C NMR and mass spectrometry (MS) is essential to confirm regioselectivity .

Basic: How should researchers characterize newly synthesized 9-(piperidin-1-ylacetyl)-9H-carbazole derivatives?

Methodological Answer:
Multi-dimensional NMR spectroscopy (¹H, ¹³C, ¹⁵N, and 2D correlations like HMBC) is indispensable for structural elucidation, particularly to verify acetyl-piperidine substitution patterns . Elemental analysis ensures purity, while MS (e.g., ESI-TOF) confirms molecular weight. For crystalline derivatives, X-ray diffraction provides unambiguous confirmation of regiochemistry. Comparative analysis with literature data for similar carbazole derivatives (e.g., 9-(pyrimidin-2-yl)-9H-carbazole) can resolve ambiguities .

Advanced: What strategies enhance site-selectivity during C–H bond functionalization of carbazole derivatives?

Methodological Answer:
Ru- or Pd-catalyzed C–H arylation/alkylation leverages directing groups (e.g., pyrimidin-2-yl) to achieve ortho-selectivity . For example, Ru-catalyzed reactions with boronic acids yield ortho-arylated products in moderate-to-good yields (45–78%) . Computational modeling (DFT) can predict reactive sites, while steric and electronic effects of substituents (e.g., electron-withdrawing groups) influence regioselectivity. Screening catalysts (e.g., [Ru(p-cymene)Cl₂]₂) and additives (e.g., AgSbF₆) improves efficiency .

Advanced: How do noncovalent interactions influence the photophysical properties of carbazole-based materials?

Methodological Answer:
Intramolecular hydrogen bonding and intermolecular π-π stacking in carbazole derivatives (e.g., 9-(pyrimidin-2-yl)-9H-carbazole) enhance spin-orbit coupling, enabling ultralong organic phosphorescence (UOP) with lifetimes >1 s . Time-resolved spectroscopy and single-crystal X-ray analysis reveal dimer formation driven by electronic coupling. Optimizing substituents (e.g., bromine or methyl groups) tunes emission wavelengths and quantum yields (up to 23.6%) .

Advanced: What methodologies optimize electropolymerization of carbazole derivatives for electronic applications?

Methodological Answer:
Electropolymerization on carbon fiber or gold electrodes (cyclic voltammetry in acetonitrile with TBAPF₆ as electrolyte) produces conductive polymers . For example, poly(9-(4-vinylbenzyl)-9H-carbazole) exhibits capacitive behavior (specific capacitance: 120–150 F/g) . Impedance spectroscopy (EIS) evaluates charge-transfer resistance, while AFM/STEM characterizes film morphology. Copolymerization with EDOT enhances stability and conductivity .

Advanced: How can reactivity ratios be reliably determined for carbazole-containing copolymers?

Methodological Answer:
An error-in-variables-model (EVM) framework combines screening experiments, optimal design of experiments (DoE), and full-conversion data to estimate reactivity ratios . For example, in the copolymerization of 9-(4-vinylbenzyl)-9H-carbazole with methyl methacrylate, EVM accounts for measurement errors in monomer feed ratios and conversion data. Nonlinear regression and Bayesian statistics refine estimates, ensuring >95% confidence in reactivity ratios (r₁, r₂) .

Advanced: How to resolve discrepancies in reported synthetic yields for carbazole derivatives?

Methodological Answer:
Contradictions in yields (e.g., 50–80% for similar reactions) often arise from subtle differences in catalyst loading, moisture sensitivity, or purification methods. Systematic replication studies under inert atmospheres (N₂/Ar) and rigorous drying of solvents/subsidiaries are critical. Comparing NMR yields vs. isolated yields and reporting detailed protocols (e.g., chromatography conditions) enhances reproducibility .

Advanced: What experimental designs evaluate carbazole derivatives in electroluminescent devices?

Methodological Answer:
Device fabrication involves vapor-deposited organic layers (e.g., ITO anode, Mg:Ag cathode) . For green phosphorescent OLEDs, host materials like 9-phenylcarbazole-dibenzo[b,d]furan derivatives achieve external quantum efficiencies >20% . Transient electroluminescence (EL) and angle-resolved EL spectroscopy quantify exciton utilization. Accelerated lifetime testing (e.g., 1000 cd/m² initial brightness) assesses operational stability .

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